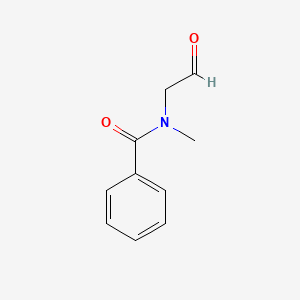

N-Methyl-N-(2-oxoethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

298706-10-2 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-methyl-N-(2-oxoethyl)benzamide |

InChI |

InChI=1S/C10H11NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

NDDYDVVEILKJFK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to N-Methyl-N-(2-oxoethyl)benzamide

The synthesis of this compound is not a trivial one-step process but rather a multi-step endeavor that relies on the careful construction of its two primary components: the N-methylbenzamide core and the 2-oxoethyl side chain.

Amide Bond Formation Strategies for the Benzamide (B126) Moiety

The creation of the central amide bond is the cornerstone of synthesizing the benzamide portion of the molecule. This can be achieved through several well-established and modern strategies.

One of the most traditional methods involves the reaction of an activated carboxylic acid derivative, such as benzoyl chloride, with the appropriate amine. For instance, the synthesis of the related N-(2-amino-2-oxoethyl)benzamide involves reacting benzoyl chloride with glycine (B1666218) in a basic medium. This approach, while effective, can generate stoichiometric amounts of acidic byproducts.

More contemporary and milder methods, widely adopted from peptide synthesis, utilize coupling agents to facilitate the amide bond formation directly from a carboxylic acid and an amine. masterorganicchemistry.com These reagents activate the carboxylic acid in situ, allowing for a reaction under gentle conditions that preserve sensitive functional groups. masterorganicchemistry.com Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions such as racemization. masterorganicchemistry.comnih.gov In the synthesis of analogous structures, a combination of EDC and HOBt has been successfully used to couple substituted benzoic acids with amino acid esters. nih.gov

| Coupling Agent System | Description | Conditions | Reference |

| Benzoyl Chloride | Classic method using an activated acyl chloride with an amine. | Often requires a base to neutralize HCl byproduct. | |

| EDC/HOBt | A carbodiimide (B86325) and an additive that form an active ester in situ for clean coupling. | Mild conditions, often at 0 °C to room temperature in solvents like DMF. | nih.gov |

| HATU | A highly efficient aminium-based coupling reagent. | Used for forming amide bonds, particularly in challenging cases. | nih.gov |

| DCC | A carbodiimide-based dehydrating agent for amide bond formation. | Forms a urea (B33335) byproduct that can be filtered off. | masterorganicchemistry.com |

Introduction and Functionalization of the 2-Oxoethyl Side Chain

Attaching the 2-oxoethyl group to the nitrogen of N-methylbenzamide requires a specific functional handle. A common and effective strategy is to build the molecule from a precursor that already contains a related, functionalized side chain.

A prime example of this approach involves using N-methylglycine or its ester derivative as the amine component during the amide bond formation step. This introduces a carboxymethyl group (-CH₂COOH) or an alkoxycarbonylmethyl group (-CH₂COOR) onto the nitrogen atom. The synthesis of related N-(2-(benzylamino)-2-oxoethyl)benzamide analogs follows a similar path, starting with ethyl glycinates. nih.gov

Following the formation of the N-methyl-N-(carboxymethyl)benzamide intermediate, a subsequent transformation is required to convert the carboxylic acid or ester function into the desired aldehyde (oxoethyl) group. This can be accomplished through selective reduction. The reduction of a carboxylic acid to an aldehyde is a delicate process that can be achieved using specific reagents designed to stop the reduction at the aldehyde stage without proceeding to the alcohol.

An alternative conceptual approach involves the direct alkylation of N-methylbenzamide with a 2-haloacetaldehyde derivative, such as 2-bromoacetaldehyde. This would introduce the 2-oxoethyl side chain in a single step, though this method may face challenges with reagent stability and potential side reactions.

Utilization of Precursors and Building Blocks in Multi-step Synthesis

The most logical precursors are:

For the Benzamide Moiety: Benzoic acid or its activated derivatives (e.g., benzoyl chloride). nih.gov

For the N-Methyl and Side Chain Moiety: N-methylglycine or its esters. This building block provides both the N-methyl group and a functionalized two-carbon side chain that can be converted to the oxoethyl group.

A representative multi-step synthesis would begin by coupling benzoic acid with an N-methylglycine ester using a peptide coupling agent like EDC/HOBt. nih.gov The resulting ester intermediate would then be selectively reduced to afford the final product, this compound. This multi-step approach allows for modular construction and purification of intermediates, leading to a higher purity final product.

| Precursor / Building Block | Role in Synthesis | Example Reaction | Reference |

| Benzoic Acid | Source of the benzoyl group. | Coupled with an amine using EDC/HOBt. | nih.gov |

| Benzoyl Chloride | Activated source of the benzoyl group. | Reacts directly with an amine. | |

| N-methylglycine ester | Provides the N-methyl and functionalized ethyl chain. | Acts as the amine component in amide bond formation. | nih.gov |

| N-methylbenzamide | Potential precursor for direct alkylation. | Alkylated to introduce the side chain. | masterorganicchemistry.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with modern chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of amides. These approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. chemmethod.comuniroma1.it

A significant green advancement is the development of solvent-free reaction conditions. For example, a greener method for amide synthesis has been developed using boric acid as a catalyst, where the carboxylic acid and an amine source (like urea) are heated directly after trituration, completely avoiding the use of solvents. semanticscholar.org This method is rapid, convenient, and minimizes waste. semanticscholar.org

Another green strategy is the use of multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, thereby reducing the number of steps and purification processes. A highly efficient three-component reaction between isatoic anhydride (B1165640), a primary amine, and a 2-bromoacetophenone (B140003) derivative has been reported for synthesizing related N-alkyl benzamide structures. nih.govresearchgate.net Such one-pot syntheses are atom-economical and align well with the principles of green chemistry. researchgate.net The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is also a key aspect of sustainable protocols. chemmethod.com

Catalytic Methods for Efficient Synthesis

Catalysis is key to developing efficient and selective synthetic methods. For the synthesis of this compound, catalytic approaches can be applied to both the formation of the amide bond and the modification of the side chain.

Beyond the previously mentioned coupling agents, which are technically stoichiometric activators but used in catalytic systems, other catalysts have emerged. Diboronic acid anhydride has been demonstrated as an effective catalyst for the dehydrative condensation of carboxylic acids with amines, including aqueous methylamine, presenting a novel catalytic route for N-methyl amide synthesis. rsc.org Boric acid has also been used as a simple and readily available catalyst for amidation under solvent-free conditions. semanticscholar.org

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful tools for forming C-N bonds, a critical step in amide synthesis. Nickel-catalyzed processes have been shown to be effective for the synthesis of N-methylbenzamide from precursors like N-methylformamide and aryl bromides. chemicalbook.com These methods can provide high yields and offer an alternative to traditional coupling chemistry. chemicalbook.com While direct transition metal-catalyzed synthesis of the target molecule this compound is not prominently documented, related reactions highlight the potential of this approach. For example, nickel and copper catalysts have been used in reactions involving the functionalization of amides. mdpi.com The development of such catalytic systems could lead to more direct and atom-economical routes to the desired product.

Organocatalysis and Biocatalysis in this compound Synthesis

The synthesis of N-acyl aminoacetaldehydes and related structures, such as this compound, can be approached through modern catalytic methods that offer high selectivity and sustainability. Organocatalysis and biocatalysis present advanced alternatives to traditional synthetic routes.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical reactions, often providing high enantioselectivity. nih.gov For structures related to this compound, organocatalytic strategies are particularly relevant for constructing the core scaffold or for creating chiral derivatives. For instance, the asymmetric Michael addition of masked acetaldehyde (B116499) to nitro-olefins, catalyzed by chiral secondary amines like the Jørgensen-Hayashi catalyst, can produce γ-nitroaldehydes, which are precursors to γ-amino acids. researchgate.net This methodology could be adapted for the synthesis of analogs of this compound. The reaction often proceeds effectively in water using micellar catalysis, which enhances sustainability. researchgate.net Synergistic catalysis, which combines two different catalytic cycles, has also been employed, for example, by using a chiral amine catalyst alongside a hydrogen-bond donor catalyst to activate different components of a reaction. mdpi.com

Biocatalysis: The use of enzymes for chemical transformations offers significant advantages in terms of specificity and mild reaction conditions. For the synthesis of N-acyl amino acid amides, which share the core amide linkage with this compound, various enzymatic strategies have been developed. nih.gov These methods provide a green alternative to conventional chemical synthesis, which often requires toxic reagents. nih.gov Enzymes suitable for creating the amide bond typically fall into two categories: ATP-dependent enzymes that activate the carboxylic acid via an acyl-adenylate intermediate, and ATP-independent hydrolases (e.g., lipases, aminoacylases) that use an acyl-enzyme intermediate. nih.gov A recently explored pathway involves an ester-amide interconversion, where an enzyme catalyzes an esterification-aminolysis cascade, potentially broadening the range of accessible N-acyl amide compounds. nih.gov

| Catalytic Method | Catalyst Type | Relevant Transformation | Potential Application to Target Compound | Reference |

| Organocatalysis | Chiral Secondary Amine (e.g., Jørgensen-Hayashi catalyst) | Asymmetric Michael addition of masked acetaldehyde | Synthesis of chiral precursors to this compound analogs | researchgate.net |

| Micellar Catalysis | Surfactants (e.g., Triton-X100) in water | Enhances organocatalytic reactions in aqueous media | Sustainable synthesis of the target compound or its precursors | researchgate.net |

| Biocatalysis | Hydrolases (e.g., Lipases) | ATP-independent N-acyl amino acid amide synthesis | Formation of the benzamide linkage under mild, green conditions | nih.gov |

| Biocatalysis | Acyl-adenylating enzymes | ATP-dependent N-acyl amino acid amide synthesis | Enzymatic synthesis of the target compound from benzoyl-adenylate and N-methylaminoacetaldehyde | nih.gov |

Derivatization Strategies and Post-Synthetic Modifications

Once this compound is synthesized, its structure offers multiple sites for further chemical modification, allowing for the generation of a library of analogs with potentially diverse properties.

The benzamide ring is a prime target for functionalization to explore structure-activity relationships. While the amide group itself is a meta-director in classical electrophilic aromatic substitution, modern methods like directed C-H activation offer more precise control. A versatile template-based approach has been developed for the remote meta-C-H activation of aromatic rings in aniline (B41778) and benzylamine (B48309) derivatives, which could be adapted for this compound. nih.gov This strategy involves the temporary installation of a directing group that positions a transition metal catalyst (e.g., palladium) to selectively functionalize a specific C-H bond. nih.gov For example, a template containing a nitrile-based ligand can direct olefination or acetoxylation at the meta-position of the aromatic ring, a site that is often difficult to access selectively. nih.gov This method is powerful because the template can be easily installed and later removed, making it a highly useful tool for late-stage functionalization. nih.gov

The ketone functionality in the oxoethyl moiety is a versatile handle for a wide range of chemical transformations.

Reduction to Alcohol: The keto group can be reduced to a secondary alcohol, yielding N-Methyl-N-(2-hydroxyethyl)benzamide analogs. Diastereoselective reduction of the ketone in related β-keto amides can be achieved, providing access to enantioenriched β-hydroxyamides. researchgate.net

Reductive Amination: The ketone can be converted into an amine through reductive amination. More directly, the amide carbonyl of related compounds can be fully reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the amide into an amine. libretexts.org Applying this to the keto group would likely require initial protection of the more reactive amide.

Formation of Heterocycles: The α-ketoamide motif is a precursor for various heterocycles. For instance, reactions with weak nucleophiles can yield β-keto amides or sulphonamides, and cyclization pathways can lead to structures like 4-amidooxazoles when reacting with nitriles under Lewis acid catalysis. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound is crucial for applications where specific stereochemistry is required, such as in pharmacology. Stereocenters can be introduced at several positions in the molecule.

One key strategy involves the stereoselective synthesis of amino ketone derivatives. The use of chiral auxiliaries, such as N-tert-butanesulfinamide, is a well-established method. nih.gov Chiral N-tert-butanesulfinyl aldimines can react with functionalized organometallic reagents in a highly diastereoselective manner to produce chiral amines, which can then be converted into the desired chiral amino ketone derivatives. nih.gov

Another powerful approach is the catalytic enantioselective synthesis of chiral amines using 2-azadienes. nih.gov In this method, a copper-hydride catalyst facilitates the enantioselective generation of an α-aminoalkyl nucleophile from a 2-azadiene, which can then react with an electrophile, such as a ketone, to form products with vicinal stereogenic centers. nih.gov This strategy represents an umpolung (reverse polarity) approach to amine synthesis. nih.gov

Furthermore, organocatalysis provides a direct route to enantiopure building blocks. nih.gov Asymmetric reactions, such as those catalyzed by proline or its derivatives, can be used to set stereocenters during the construction of the molecular backbone. mdpi.comresearchgate.net These methods are valuable for preparing noncanonical α-amino acids and their derivatives, which can serve as chiral building blocks for more complex molecules. nih.gov

| Synthetic Approach | Key Feature | Resulting Chiral Structure | Reference |

| Chiral Auxiliaries | Use of N-tert-butanesulfinamide to direct stereoselective addition. | Enantioenriched δ- and ε-amino ketones. | nih.gov |

| Copper-Catalyzed Reductive Coupling | Enantioselective generation of an α-aminoalkyl nucleophile from a 2-azadiene. | 1,2-amino tertiary alcohols with adjacent stereocenters. | nih.gov |

| Organocatalysis | Use of chiral organocatalysts (e.g., proline derivatives) to induce asymmetry. | Enantiopure noncanonical amino acids and derivatives. | nih.govmdpi.com |

Mechanistic Organic Chemistry: Reactivity and Reaction Pathways

Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The amide bond is generally robust; however, it is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk The hydrolysis of N-Methyl-N-(2-oxoethyl)benzamide is expected to yield N-methylamine, benzoic acid, and glyoxal.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.orgmasterorganicchemistry.comyoutube.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. acs.org Proton transfer and elimination of the N-methylaminoacetaldehyde moiety results in the formation of benzoic acid. The leaving group is then hydrolyzed to N-methylamine and glyoxal.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. researchgate.netarkat-usa.org This forms a tetrahedral intermediate which can then collapse to expel the N-methylaminoacetaldehyde anion, a very poor leaving group. Therefore, the mechanism is more likely to proceed with a second deprotonation to form a dianionic intermediate before the C-N bond cleaves. researchgate.net The rate of hydrolysis is influenced by the electronic nature of substituents on the aromatic ring and the steric environment of the amide. arkat-usa.orgacs.org

Table 1: Predicted Hydrolysis Products of this compound

| Condition | Reactants | Major Products |

| Acidic (e.g., HCl, H₂O, heat) | This compound, Water | Benzoic Acid, N-Methylammonium Chloride, Glyoxal |

| Basic (e.g., NaOH, H₂O, heat) | This compound, Water | Sodium Benzoate, N-Methylamine, Glyoxal |

Reductive Transformations of the Carbonyl and Amide Groups

The presence of two distinct carbonyl groups—an aldehyde and an amide—allows for selective or complete reduction depending on the reagents and conditions employed.

The aldehyde group is generally more reactive towards hydride reagents than the amide group. sci-hub.se Chemoselective reduction of the aldehyde can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), especially at low temperatures, yielding N-Methyl-N-(2-hydroxyethyl)benzamide. sci-hub.secdnsciencepub.com

The reduction of the tertiary amide group can lead to either an aldehyde (by partial reduction) or an amine (by complete reduction).

Partial Reduction to Aldehyde: Reagents like diisobutylaluminum hydride (DIBAL-H) or sterically hindered dialkylboranes can achieve the partial reduction of tertiary amides to aldehydes. nih.govresearchgate.net However, in this specific molecule, this would lead back to a similar aldehyde structure and is less common than reducing to the amine.

Complete Reduction to Amine: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of triflic anhydride (B1165640) (Tf₂O) and NaBH₄ can reduce the amide to the corresponding tertiary amine, N-benzyl-N-methylethanamine, after subsequent reduction of the aldehyde. organic-chemistry.org The Tf₂O activates the amide, making it susceptible to reduction by NaBH₄ under mild conditions. organic-chemistry.org Schwartz's reagent (Cp₂Zr(H)Cl) is also known for its remarkable chemoselectivity in reducing tertiary amides to aldehydes, even in the presence of other reducible groups like esters, suggesting it could potentially reduce the amide while leaving the aldehyde intact under carefully controlled conditions. nih.gov

Table 2: Selected Reductive Transformations

| Reagent(s) | Targeted Group | Primary Product(s) | Reference |

| Sodium Borohydride (NaBH₄) | Aldehyde | N-Methyl-N-(2-hydroxyethyl)benzamide | sci-hub.secdnsciencepub.com |

| Lithium Aluminum Hydride (LiAlH₄) | Amide and Aldehyde | N-Benzyl-N-methylethanamine | nih.gov |

| Tf₂O, then NaBH₄ | Amide | N-Methyl-N-phenylethylamine (after reduction of aldehyde) | organic-chemistry.org |

| Disiamylborane | Amide (partial) | Benzaldehyde, N-methylethanamine | nih.govresearchgate.net |

| Schwartz's Reagent (Cp₂Zr(H)Cl) | Amide (selective) | Benzaldehyde | nih.gov |

Oxidative Reactions and Product Characterization

Oxidative processes can target several sites on the this compound molecule, including the aldehyde, the N-methyl group, and the N-methylene group.

The aldehyde is readily oxidized to a carboxylic acid group using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would yield N-benzoyl-N-methylglycine.

Studies on related tertiary benzamides show that oxidation can occur at the α-position of the N-alkyl groups. rsc.org For instance, oxidation with an iron-porphyrin catalyst and tert-butylhydroperoxide proceeds via hydrogen atom abstraction to form an α-carbon-centered radical. rsc.org In the case of this compound, this abstraction could occur at either the N-methyl group or the N-methylene group of the oxoethyl moiety.

Abstraction from the N-methyl group would lead to an intermediate that could be oxidized to N-formyl-N-(2-oxoethyl)benzamide.

Abstraction from the N-methylene group would ultimately yield N-methyl-N-(glyoxyloyl)benzamide (an α-keto amide).

Kinetic studies on the oxidation of similar benzylamines show a substantial kinetic isotope effect upon deuteration of the α-carbon, confirming that the cleavage of the α-C-H bond is the rate-determining step. ias.ac.in

Nucleophilic and Electrophilic Reactions Involving Key Functional Groups

The aldehyde group provides a primary electrophilic center for nucleophilic attack. Reactions with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to secondary alcohols. Wittig-type reactions could convert the aldehyde into an alkene.

The amide carbonyl, while less electrophilic than the aldehyde, can also undergo nucleophilic acyl substitution. For example, reaction with a strong organolithium nucleophile can lead to the formation of a ketone and cleavage of the C-N bond.

The α-protons on the methylene (B1212753) group of the oxoethyl moiety are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in reactions like aldol (B89426) condensations or alkylations.

The benzoyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The N-acyl group is a deactivating, meta-directing group, meaning electrophiles will preferentially add to the meta position of the benzene (B151609) ring.

Cyclization Reactions and Heterocycle Formation via the Oxoethyl Moiety

The structure of this compound is amenable to intramolecular cyclization reactions, particularly after initial transformation of the oxoethyl group.

A key pathway involves the initial reduction of the aldehyde to a hydroxyl group, forming N-Methyl-N-(2-hydroxyethyl)benzamide. This intermediate can then undergo dehydrative cyclization to form a 2-oxazoline ring. itu.edu.tr This cyclization can be promoted by various reagents, including thermolysis of a corresponding boron ester. itu.edu.tr

Alternatively, if the benzoyl group were replaced by a more nucleophilic aromatic system (like an indole), the oxoethyl moiety could participate in a Pictet-Spengler-type reaction. chemeurope.comwikipedia.org This would involve the formation of an iminium ion from the aldehyde, which is then attacked by the aromatic ring to form a new heterocyclic system. wikipedia.orgjk-sci.comnrochemistry.com While not directly applicable to the benzoyl group, this highlights the potential of the N-(2-oxoethyl) unit in forming complex heterocyclic structures. mdpi.com

Another potential cyclization could lead to an oxazolidinone. The reduction of the aldehyde to an alcohol followed by intramolecular rearrangement or reaction with a carbonyl source could facilitate the formation of a 5-membered oxazolidinone ring, a common scaffold in pharmaceuticals. prepchem.comnih.govorganic-chemistry.org

Proposed Cyclization Pathway to a 2-Oxazoline: this compound → [Reduction] → N-Methyl-N-(2-hydroxyethyl)benzamide → [Dehydrative Cyclization] → 2-(N-methyl-N-phenylamino)-2-oxazoline

Kinetic and Thermodynamic Aspects of this compound Reactivity

The rates and equilibria of the reactions of this compound are governed by thermodynamic and kinetic principles.

Hydrolysis: Amide hydrolysis is thermodynamically favorable but kinetically slow due to the high activation energy required to break the resonance-stabilized amide bond. masterorganicchemistry.comnih.gov The reaction rate is pH-dependent, being significantly faster under strong acidic or basic conditions compared to neutral pH. researchgate.net

Oxidation: Kinetic studies on the oxidation of analogous tertiary amides reveal a significant primary kinetic isotope effect (kH/kD = 5.6 for N,N-dimethylbenzamide), indicating that the α-C-H bond cleavage is the rate-determining step. rsc.org The reaction rates for this type of oxidation are often found to be relatively insensitive to electronic effects from substituents on the benzene ring. rsc.org

Reduction: The chemoselectivity of reduction is a kinetic phenomenon. The faster rate of reaction of aldehydes with NaBH₄ compared to amides allows for selective reduction. sci-hub.se Conversely, the activation of the amide with Tf₂O dramatically increases its reaction rate with NaBH₄, enabling its reduction. organic-chemistry.org

Table 3: Kinetic and Thermodynamic Considerations for Key Reactions

| Reaction Type | Kinetic Aspect | Thermodynamic Aspect | Reference |

| Amide Hydrolysis | High activation energy; rate is pH-dependent. | Exergonic, but reversible under certain conditions. | nih.govresearchgate.net |

| Oxidation (α-C-H) | α-C-H bond cleavage is often rate-determining (significant KIE). | Generally exergonic, forming stable carbonyls. | rsc.org |

| Reduction | Reagent-dependent; aldehyde reduction is kinetically favored over amide reduction with mild reagents. | Generally thermodynamically favorable. | sci-hub.se |

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the precise mechanisms of these reactions often requires advanced computational and experimental techniques.

Reaction Mechanisms:

Hydrolysis: The mechanisms for acid and base-catalyzed amide hydrolysis are well-established, proceeding through tetrahedral intermediates. acs.orgnih.gov

Oxidation: The oxidation at the α-carbon of the N-alkyl groups is proposed to proceed through a radical mechanism involving a hydrogen atom transfer (HAT) as the key step. rsc.org

Reduction: The reduction of amides with reagents like Schwartz's reagent is believed to involve a stable, 18-electron zirconacycle intermediate. nih.gov Reductions involving amide activation with Tf₂O proceed via a highly electrophilic iminium intermediate. organic-chemistry.org

Cyclization: The Pictet-Spengler reaction mechanism involves the formation of an iminium ion followed by an intramolecular electrophilic aromatic substitution. nrochemistry.com

Transition State Analysis: The elucidation of these complex reaction pathways is greatly aided by computational chemistry. Density Functional Theory (DFT) calculations are used to model the potential energy surfaces of reactions, helping to identify transition state structures and calculate activation barriers. researchgate.netacs.org This analysis can explain observed selectivity and predict reactivity. For example, DFT calculations can compare the energy barriers for nucleophilic attack at the aldehyde versus the amide carbonyl, providing a theoretical basis for the observed chemoselectivity. researchgate.net Finding these transition states, which are first-order saddle points on the potential energy surface, is crucial for understanding reaction mechanisms and is an active area of computational methods development. ucsb.eduims.ac.jp

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

A hypothetical FMO analysis of N-Methyl-N-(2-oxoethyl)benzamide would involve calculating the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Charge Distribution and Electrostatic Potential Surfaces (MEP)

The distribution of electrons within a molecule is rarely uniform. Understanding this charge distribution is key to predicting its behavior. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, an MEP map would highlight regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Conversely, regions of positive potential, usually around hydrogen atoms bonded to electronegative atoms, would indicate sites for nucleophilic attack. This analysis would be invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they are flexible and can adopt various three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

A computational conformational analysis of this compound would involve systematically rotating the rotatable bonds—such as the C-N amide bond and the bonds of the ethyl side chain—and calculating the potential energy at each step. This process generates a potential energy surface, from which low-energy, stable conformations (local and global minima) can be identified. The results would reveal the preferred shape of the molecule and the flexibility it possesses, which are critical for its interaction with other molecules, such as biological receptors.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movements and conformational changes over time.

An MD simulation of this compound, likely in a solvent like water to mimic physiological conditions, would reveal how the molecule behaves in a more realistic environment. It could show transitions between different conformations, the dynamics of its interactions with solvent molecules, and provide a more averaged and realistic picture of its structural properties than static calculations alone.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is a powerful way to validate theoretical models against experimental data.

For this compound, one could computationally predict its Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts, when compared to experimentally obtained NMR spectra, can help confirm the molecule's structure and conformational preferences. Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, researchers can assign specific vibrational modes to the observed absorption bands, providing a detailed picture of the molecule's vibrational characteristics.

Computational Modeling of Reaction Pathways and Mechanism Elucidation

Computational modeling can be used to explore the potential chemical reactions that a molecule might undergo. This involves mapping out the potential energy surface of a reaction, identifying the transition states, and calculating the activation energies.

If this compound were to be studied as a reactant, computational modeling could elucidate the mechanisms of its potential reactions, for instance, its hydrolysis or reactions at the carbonyl groups. By calculating the energy profiles for different possible pathways, researchers could predict the most likely reaction mechanism and the products that would form. This is a powerful tool for understanding reactivity and designing new chemical syntheses.

Research on Solvent Effects in Reactions of this compound Remains Limited

Detailed research specifically investigating the influence of solvents and the application of solvation models on the reaction outcomes of the chemical compound this compound is not extensively available in the public domain. While the broader class of benzamides has been the subject of various chemical studies, specific data on the solvent effects for this particular derivative, which features an N-(2-oxoethyl) group, remains elusive.

Theoretical and computational chemistry provides a framework for understanding how solvents can influence chemical reactions. For a molecule like this compound, the polarity, proticity, and viscosity of the solvent would be expected to play a significant role in the kinetics and thermodynamics of its reactions. Solvation models, which can be either explicit (considering individual solvent molecules) or implicit (treating the solvent as a continuous medium), are crucial tools in predicting these effects. However, without specific experimental data or computational studies on this compound, any discussion of solvent effects remains speculative.

Studies on simpler, related molecules such as N-methylbenzamide and N,N-dimethylbenzamide have explored the impact of solvents on reactions like acid-catalyzed hydrolysis. rsc.org These studies have demonstrated that the rates of reaction can be significantly altered by the choice of solvent system, highlighting the importance of solute-solvent interactions. rsc.org Additionally, research into the behavior of the amidic bond in compounds like N-methylacetamide has shown that solvent donor strength can influence molecular conformation and interactions through hydrogen bonding. uchile.cl

For a comprehensive understanding of how solvents mediate the reactivity of this compound, further focused research is necessary. Such studies would likely involve kinetic experiments in a range of solvents with varying properties, coupled with computational modeling to elucidate the specific interactions at a molecular level. The development of such data would be invaluable for optimizing reaction conditions and predicting the outcomes of chemical transformations involving this compound.

Due to the lack of specific research data, a data table detailing the solvent effects on reaction outcomes for this compound cannot be constructed at this time.

Applications in Advanced Organic Synthesis and Materials Science

N-Methyl-N-(2-oxoethyl)benzamide as a Versatile Synthetic Building Block

The inherent reactivity of the aldehyde group, combined with the electronic and structural features of the N-methylbenzamide portion, makes this compound a valuable intermediate in organic synthesis. Its structure is closely related to N-aryl-N-(2-oxo-2-arylethyl) benzamides, which are recognized as key precursors in various chemical transformations. nih.gov

The aldehyde functionality of this compound is a prime site for nucleophilic addition and condensation reactions, serving as a gateway to more complex molecular architectures. The aldehyde can be converted into other functional groups or used to build carbon-carbon and carbon-heteroatom bonds. For instance, the reduction of tertiary amides using reagents like Schwartz's reagent (Cp₂Zr(H)Cl) is known to produce highly reactive intermediates. nih.gov These intermediates readily participate in subsequent reactions, such as Ugi and Mannich/Michael tandem reactions, which are powerful tools for constructing complex, multi-functionalized molecules that are otherwise difficult to prepare. nih.gov The aldehyde in this compound can similarly act as an electrophile in such transformations, enabling the one-pot synthesis of elaborate structures like substituted amines and diamines. nih.gov

The dual functionality of this compound makes it an ideal precursor for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. nih.gov The aldehyde group can react with the amide nitrogen or the activated aromatic ring in intramolecular cyclization reactions. Research on analogous systems, such as N-alkyl-N-methacryloylbenzamides, has demonstrated that radical-mediated cascade reactions can trigger cyclization onto the aromatic ring to form nitrogen-containing heterocycles like isoquinoline-1,3(2H,4H)-diones. sigmaaldrich.com Similarly, the aldehyde of this compound could participate in Pictet-Spengler-type reactions or other condensation-cyclization sequences to yield a variety of nitrogen and oxygen-containing ring systems. The synthesis of N-acyl-N,O-acetals from related amides and aldehydes further highlights the utility of this structural motif in creating precursors for N-acyliminium ions, which are powerful intermediates for building heterocycles. researchgate.netresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The aldehyde group is a classic component in many MCRs. This compound is well-suited to participate in reactions like the Ugi four-component reaction, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine. In this context, the compound would provide the aldehyde component, leading to the rapid assembly of complex, peptide-like structures. nih.gov Research has shown that intermediates derived from amide reductions can be effectively used in Joullié-Ugi reactions to produce complex pipecolic acid amides. nih.gov Furthermore, efficient three-component reactions involving isatoic anhydride (B1165640), primary amines, and 2-bromoacetophenone (B140003) derivatives have been used to synthesize related N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide (B126) structures, demonstrating the utility of the core scaffold in MCRs. researchgate.net

Table 1: Representative Synthetic Transformations Involving the N-Acyl-N-(2-oxoethyl) Moiety

| Reaction Type | Reactants | Product Type | Potential Application | Reference(s) |

| Cascade Cyclization | N-Alkyl-N-methacryloylbenzamide, Ethers | Isoquinoline-1,3(2H,4H)-dione | Heterocycle Synthesis | sigmaaldrich.com |

| Multicomponent Reaction (Ugi) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Complex Molecule Synthesis | nih.gov |

| Multicomponent Reaction | Isatoic Anhydride, Amine, Bromoacetophenone | N-Alkyl Benzamide Derivative | Building Block Synthesis | researchgate.net |

| Heterocycle Formation | N-Acyl-N,O-Acetal, Unsaturated Compounds | Pyrrolizidine Alkaloid | Natural Product Synthesis | rsc.org |

Development of Novel Polymer and Resin Systems

The bifunctional character of this compound allows it to act as a monomer or a cross-linking agent in the creation of new polymers and resins. The aldehyde provides a reactive handle for polymerization, while the benzamide group can impart desirable material properties.

The aldehyde group of this compound enables its incorporation into polymer chains through several established methods.

Aldehyde-Based Polymerization: Polymers with pendant aldehyde groups are versatile platforms for creating functional materials. nih.govresearchgate.net The aldehyde functionality can participate directly in polycondensation reactions. For example, research into formaldehyde-free resins has shown that higher aldehydes can react with amides like urea (B33335) to form cross-linked networks. researchgate.net Similarly, glyoxal, a dialdehyde, is used with polyamides to create green resin adhesives for wood. nih.gov this compound could potentially undergo self-condensation or co-polymerization with other monomers, such as amines or phenols, to form novel resin systems.

Multicomponent Polymerization (MCP): Modern polymerization techniques can utilize aldehyde-functionalized monomers. A catalyst-free MCP of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide has been developed to produce poly(α-aminonitrile)s with high molecular weights. rsc.org this compound could serve as a mono-aldehyde component in such polymerizations to control chain growth or introduce specific functionalities.

Post-Polymerization Modification: Alternatively, polymers can be synthesized with protected aldehyde functionalities that are later deprotected to yield reactive aldehyde groups along the polymer backbone. nih.govacs.org These groups are then available for further reactions, allowing for the grafting of other molecules or the formation of cross-linked networks. researchgate.netresearchgate.net

The incorporation of the N-methylbenzamide moiety into a polymer backbone is expected to significantly enhance the material's performance characteristics, drawing on the known properties of aromatic polyamides (aramids).

Thermal and Mechanical Properties: Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength, which stem from the rigidity of the aromatic rings and strong intermolecular hydrogen bonding. mdpi.com The inclusion of benzamide groups in a polymer chain can lead to high glass transition temperatures (Tg) and thermal decomposition temperatures. Studies on heteroaromatic polyamides show 5% mass loss temperatures (T₅) exceeding 445 °C. mdpi.com Similarly, incorporating bulky aromatic groups enhances thermal stability, with 10% mass loss temperatures (T₁₀) reaching over 400 °C. mdpi.com The introduction of the this compound unit would likely impart similar high-performance characteristics, leading to materials with increased strength, stiffness, and heat resistance compared to standard aliphatic polymers. researchgate.netmdpi.com

Optical Properties: The presence of aromatic structures can also influence the optical properties of a material. For instance, polymers synthesized through multicomponent polymerization involving aromatic aldehydes have been shown to possess high refractive indices, in the range of 1.67 to 1.74. rsc.org This suggests that polymers derived from this compound could be useful in optical applications where high refractive index materials are required.

Table 2: Potential Property Enhancements from Incorporating Benzamide Moieties into Polymers

| Property | Typical Value/Observation in Analogous Systems | Potential Benefit | Reference(s) |

| Thermal Stability (TGA) | T₅ > 445 °C, T₁₀ > 469 °C | High resistance to heat degradation | mdpi.com |

| Glass Transition Temp. (Tg) | 160 - 220 °C (for some functional polyamides) | High service temperature | mdpi.com |

| Mechanical Strength | High specific moduli and strength | Creation of strong, rigid materials | researchgate.net |

| Refractive Index (RI) | 1.6793 – 1.7447 | Applications in optics and coatings | rsc.org |

| Dielectric Constant | Low values (e.g., ~2.5 at 1 MHz) for some polyimides | Use in electronics and insulators | nih.gov |

Applications in Catalyst or Ligand Design

No research findings or data were identified that describe the use of this compound in the design of catalysts or as a ligand in coordination chemistry.

Utilization in Supramolecular Chemistry and Self-Assembly

There is no available information on the role or application of this compound in the fields of supramolecular chemistry or molecular self-assembly.

Advanced Analytical Methodologies for Detection and Quantification

Development of Chromatographic Methods for Purity and Complex Mixture Analysis

Chromatographic techniques are central to the separation and analysis of N-Methyl-N-(2-oxoethyl)benzamide from starting materials, byproducts, and degradation products. The development of robust methods is critical for obtaining accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. The optimization of an HPLC method involves a systematic investigation of several key parameters to achieve optimal separation of the target analyte from potential impurities. A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Key parameters that are optimized include the type of stationary phase (e.g., C18, C8), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), the pH of the mobile phase, the column temperature, and the flow rate. UV detection is commonly employed for benzamide (B126) derivatives due to the presence of the chromophoric benzoyl group.

Table 1: Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Optimized Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approx. 4.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility due to its molecular weight and polarity, GC-MS analysis can be performed following a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior.

For a compound containing a carbonyl group, such as the aldehyde moiety in this compound, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This reaction forms a stable oxime derivative that is more amenable to GC-MS analysis. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the analyte and any related volatile impurities.

Spectrophotometric and Electrochemical Detection Techniques

Spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection and quantification of this compound.

UV-Visible Spectrophotometry: This technique is based on the principle that the molecule absorbs light in the ultraviolet-visible region. The benzamide chromophore in this compound results in a characteristic UV absorption spectrum. A primary absorption maximum (λmax) is typically observed, which can be used for quantitative analysis based on the Beer-Lambert law. The solvent used can influence the position and intensity of the absorption peak.

Electrochemical Detection: Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, can be developed for compounds that can be oxidized or reduced. The amide and aldehyde functionalities in this compound may exhibit electrochemical activity under specific conditions, allowing for sensitive detection, particularly when coupled with liquid chromatography.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ (in the reaction mixture) spectroscopic monitoring is a powerful tool for studying reaction kinetics, identifying transient intermediates, and optimizing reaction conditions in real-time. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose.

For the synthesis of this compound, which could, for example, involve the reaction of N-methylbenzamide with an appropriate electrophile, in situ FTIR spectroscopy can be used to monitor the consumption of reactants and the formation of the product. Specific vibrational bands corresponding to the functional groups of the reactants and products (e.g., C=O stretch of the amide, C=O stretch of the aldehyde) can be tracked over time to determine reaction progress and endpoint. This real-time data allows for precise control over the manufacturing process.

Purity Assessment and Impurity Profiling

A thorough assessment of purity and a comprehensive impurity profile are critical components of chemical characterization. The goal is to identify and quantify any substance present in the this compound sample that is not the compound itself.

Impurities can originate from various sources, including starting materials, intermediates, byproducts formed during the synthesis, and degradation products. A combination of analytical techniques is often required for a complete impurity profile. HPLC is typically the primary method for quantifying impurities. Mass spectrometry (LC-MS or GC-MS) is used to identify the chemical structures of these impurities.

Table 2: Potential Impurities in the Synthesis of this compound

| Compound Name | Potential Origin |

|---|---|

| N-Methylbenzamide | Unreacted starting material |

| Benzoic Acid | Hydrolysis of amide |

| 2-Bromoacetaldehyde | Unreacted starting material (in some synthetic routes) |

This systematic approach to impurity profiling is essential for ensuring the quality and consistency of this compound.

Chemical Biology and Mechanistic Biochemical Research Excluding Clinical Outcomes

Enzymatic Transformations of N-Methyl-N-(2-oxoethyl)benzamide (e.g., hydrolysis by amidases, reduction by reductases)

No specific data was found in the reviewed literature detailing the enzymatic hydrolysis of this compound by amidases or its reduction by reductases.

Biophysical Studies of Interactions with Model Biomolecules (e.g., proteins, nucleic acids) for Structural Understanding

There is a lack of available scientific literature describing biophysical studies, such as X-ray crystallography or NMR spectroscopy, to elucidate the structural basis of interactions between this compound and model biomolecules like proteins and nucleic acids.

Application as a Chemical Probe for Elucidating Biochemical Pathways (focused on mechanism, not therapeutic effect)

The use of this compound as a chemical probe to investigate biochemical pathways has not been documented in the available scientific literature.

No studies were identified that utilize this compound to probe or investigate the active site recognition of any specific enzymes.

There is no available research that employs this compound for the purpose of probing protein-ligand interactions.

Structure-Activity Relationship (SAR) Studies for Understanding Chemical Features of Interaction

While Structure-Activity Relationship (SAR) studies have been conducted on analogs, no specific SAR data for this compound itself is available in the public domain. Research on related compounds, such as N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives, has been performed to understand how structural modifications influence their biological activity, particularly in the context of protecting pancreatic β-cells from endoplasmic reticulum stress. These studies have explored the impact of different substituents on the molecule's potency and water solubility. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.